1-phenyl-2-(4-phenylphenyl)benzene
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Overview
Description
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is an organic compound consisting of four benzene rings connected in a linear arrangement. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl often involves large-scale Suzuki-Miyaura reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfonic acid, or halogenated derivatives.
Scientific Research Applications
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable it to function effectively in applications such as fluorescence imaging and drug delivery .
Comparison with Similar Compounds
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Similar structure but different substitution pattern.
1,1’2’,1’‘4’‘,1’‘’-Terphenyl: Contains three benzene rings instead of four.
1,1’4’,1’‘4’‘,1’‘’-Tetraphenyl: Contains four benzene rings but with different connectivity.
Uniqueness: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is unique due to its linear arrangement of benzene rings, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in electronic devices and as a building block for more complex molecules .
Properties
CAS No. |
1165-58-8 |
---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
InChI Key |
BYCLIJFAFHKKFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
1165-58-8 | |
Origin of Product |
United States |
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